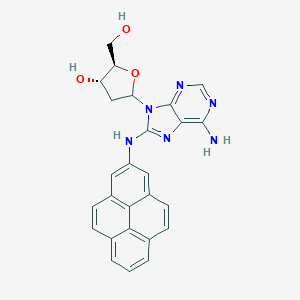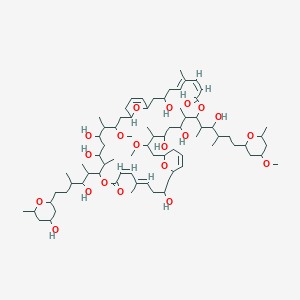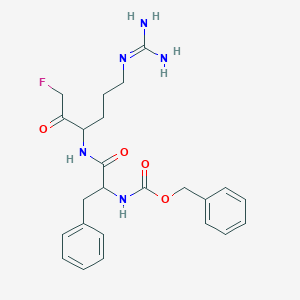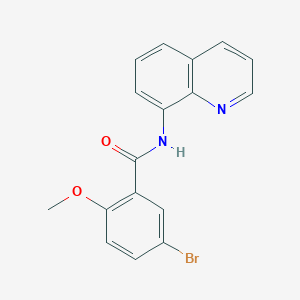
N-(Deoxyadenosin-8-yl)-2-aminopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Deoxyadenosin-8-yl)-2-aminopyrene, also known as dA8Py, is a synthetic compound that has gained significant attention in scientific research due to its ability to bind to DNA. It is a heterocyclic aromatic amine that is formed by the reaction of 2-aminopyrene with deoxyadenosine.
Mécanisme D'action
The mechanism of action of N-(Deoxyadenosin-8-yl)-2-aminopyrene involves the formation of adducts with DNA. The compound binds covalently to the N-7 position of guanine and the N-3 position of adenine, leading to the formation of bulky lesions in the DNA. These lesions can interfere with DNA replication and transcription and can lead to mutations and chromosomal aberrations.
Biochemical and Physiological Effects:
N-(Deoxyadenosin-8-yl)-2-aminopyrene has been shown to induce DNA damage and mutagenesis in various cell types. The compound has been linked to the development of cancer and has been shown to be genotoxic in animal models. N-(Deoxyadenosin-8-yl)-2-aminopyrene has also been shown to induce oxidative stress and inflammation in cells, leading to cellular damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Deoxyadenosin-8-yl)-2-aminopyrene in lab experiments is its ability to form stable adducts with DNA. This property has been exploited in various DNA-protein interaction studies and has allowed researchers to gain insights into the mechanisms of gene regulation. However, the low yield of the synthesis method and the high cost of the compound can be a limitation for lab experiments.
Orientations Futures
There are several future directions for research on N-(Deoxyadenosin-8-yl)-2-aminopyrene. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of biomarkers for N-(Deoxyadenosin-8-yl)-2-aminopyrene exposure and the development of diagnostic tools for early detection of cancer. Additionally, there is a need for more studies on the molecular mechanisms of N-(Deoxyadenosin-8-yl)-2-aminopyrene-induced DNA damage and mutagenesis, which could lead to the development of new therapies for cancer.
Méthodes De Synthèse
The synthesis of N-(Deoxyadenosin-8-yl)-2-aminopyrene involves the reaction of 2-aminopyrene with deoxyadenosine. The reaction is carried out in the presence of a catalyst, such as silver oxide or copper sulfate, and in anhydrous conditions. The product is then purified using column chromatography or HPLC. The yield of the reaction is typically low, ranging from 10-20%, which makes it a challenging compound to synthesize.
Applications De Recherche Scientifique
DA8Py has been extensively studied for its ability to bind to DNA and form adducts. The compound is a potent mutagen and carcinogen and has been linked to the development of various types of cancer, including lung, bladder, and colon cancer. The ability of N-(Deoxyadenosin-8-yl)-2-aminopyrene to bind to DNA has also been exploited in various scientific research applications, including DNA sequencing, DNA footprinting, and DNA-protein interaction studies.
Propriétés
Numéro CAS |
134249-05-1 |
|---|---|
Nom du produit |
N-(Deoxyadenosin-8-yl)-2-aminopyrene |
Formule moléculaire |
C26H22N6O3 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(2R,3S)-5-[6-amino-8-(pyren-2-ylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H22N6O3/c27-24-23-25(29-12-28-24)32(20-10-18(34)19(11-33)35-20)26(31-23)30-17-8-15-6-4-13-2-1-3-14-5-7-16(9-17)22(15)21(13)14/h1-9,12,18-20,33-34H,10-11H2,(H,30,31)(H2,27,28,29)/t18-,19+,20?/m0/s1 |
Clé InChI |
RRAWMVYBOLJSQT-ABZYKWASSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
Synonymes |
DAAP N-(deoxyadenosin-8-yl)-2-aminopyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)
